molecular formula C11H8N2O B1386443 4-Methoxyquinoline-3-carbonitrile CAS No. 1156314-94-1

4-Methoxyquinoline-3-carbonitrile

Cat. No.: B1386443
CAS No.: 1156314-94-1
M. Wt: 184.19 g/mol
InChI Key: JYQMTEGQTKXOTK-UHFFFAOYSA-N
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Description

4-Methoxyquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a methoxy group at the 4-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyaniline with malononitrile in the presence of a catalyst such as piperidine or pyridine . The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its use in developing new drugs for treating various diseases, including malaria and cancer.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or disrupt DNA replication in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-11-8(6-12)7-13-10-5-3-2-4-9(10)11/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQMTEGQTKXOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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